molecular formula C18H20FNO3S B2602047 3-fluoro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1797317-92-0

3-fluoro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No. B2602047
CAS RN: 1797317-92-0
M. Wt: 349.42
InChI Key: HMBNUKNQEJOZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H20FNO3S and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preparation of Hydroxyphenylnaphthols

This compound can be used as a reactant for the preparation of hydroxyphenylnaphthols, which are potent inhibitors of lysine specific demethylase 1 (LSD1). LSD1 is a therapeutic target for cancer treatment and other related diseases .

Regioselective Suzuki Coupling

The compound can be used in regioselective Suzuki coupling reactions. Suzuki coupling is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds .

Ruthenium-Catalyzed Arylation Reactions

It can also be used in ruthenium-catalyzed arylation reactions. Arylation is a chemical process that introduces an aryl group into a molecule .

Synthesis of Amino-Trimethoxyphenyl-Aryl Thiazoles

This compound can be used for the synthesis of amino-trimethoxyphenyl-aryl thiazoles. These compounds act as microtubule inhibitors and potential antitumors .

Fluorescent Probes

The compound could potentially be used in the development of fluorescent probes. Due to their simplicity in preparation, sensitivity, and selectivity, fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields .

Protein Labeling

The compound could potentially be used in protein labeling. For example, the FluoReporter™ FITC Protein Labeling Kit provides a convenient and flexible means for attaching fluorescein to your monoclonal or polyclonal antibody (or any protein >30 kDa) .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c1-22-15-5-4-13(11-14(15)19)17(21)20-12-18(6-8-23-9-7-18)16-3-2-10-24-16/h2-5,10-11H,6-9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBNUKNQEJOZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.